

# 2-Acetamidophenol CAS 614-80-2 properties and hazards

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## Compound of Interest

Compound Name: 2-Acetamidophenol

Cat. No.: B1594496

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An In-depth Technical Guide to **2-Acetamidophenol** (CAS 614-80-2)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Acetamidophenol**, with CAS Registry Number 614-80-2, is an organic compound also known as N-(2-hydroxyphenyl)acetamide or orthocetamol.[1][2] It is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1] While primarily known as an impurity in acetaminophen synthesis, **2-acetamidophenol** exhibits its own distinct biological activities, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][3][4] Recent research has highlighted its potential therapeutic effects in atherosclerosis by modulating the ferroptosis and glutathione metabolic pathways.[5][6] This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, known biological activities and signaling pathways, and associated hazards.

## Chemical and Physical Properties

**2-Acetamidophenol** is a white to light brown crystalline powder.[3] It is soluble in hot water and various organic solvents but only slightly soluble in cold water.[3][7] It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and acid chlorides.[8][9]

Property	Value	Reference(s)
CAS Number	614-80-2	[10]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[2][10]
Molecular Weight	151.16 g/mol	[1][10]
Appearance	White or light brown powder	[3]
Melting Point	205-210 °C	[3][11]
Solubility	Soluble in hot water, ethanol, methanol, DMF, acetone, ethyl acetate	[3][7]
InChI Key	ADVGKWPZRIDURE-UHFFFAOYSA-N	[2][11]
SMILES	<chem>CC(=O)Nc1ccccc1O</chem>	[11]
Stability	Stable under normal conditions	[9]

## Spectral Data

Spectral analysis is crucial for the identification and characterization of **2-acetamidophenol**. Key spectral data are summarized below.

Spectrum Type	Key Peaks / Information	Reference(s)
<sup>1</sup> H NMR	Spectra available for review.	[12]
<sup>13</sup> C NMR	Spectra available for review in DMSO-d <sub>6</sub> .	[13]
Mass Spec (GC-MS)	Molecular Ion Peak (m/z): 151. Other major fragments: 109, 91, 94, 80, 63, 53, 43.	[14]
FT-IR	Spectra available for review.	

## Synthesis and Experimental Protocols

Several methods for the synthesis of **2-acetamidophenol** have been reported, primarily involving the acetylation of 2-aminophenol.

### Protocol 1: Acetic Anhydride Acetylation

This is a common laboratory-scale synthesis method.<sup>[3]</sup>

Methodology:

- Combine 2-aminophenol, glacial acetic acid, and acetic anhydride in a suitable reaction vessel.
- Heat the mixture gently until all solids dissolve completely.
- Remove the heat source and allow the mixture to cool.
- Dilute the cooled reaction mixture with water to precipitate the crude product.
- Collect the crystals by filtration.
- Purify the product by recrystallization from hot ethanol (approximately 70-80 °C) to yield pure **2-acetamidophenol**.<sup>[3]</sup>



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Caption: Workflow for the synthesis of **2-acetamidophenol** via acetylation.

### Protocol 2: Enzymatic Acetylation

A more selective and environmentally friendly "green" chemistry approach utilizes an immobilized lipase catalyst.[15]

Methodology:

- The chemoselective monoacetylation of 2-aminophenol is performed using Novozym 435 (immobilized *Candida antarctica* lipase B) as the catalyst.
- Vinyl acetate is used as the acyl donor.[15]
- The reaction is carried out in a suitable organic solvent, such as tetrahydrofuran (THF).
- Reaction parameters (catalyst loading, mole ratio of reactants, temperature, and agitation speed) are optimized to maximize yield and selectivity.[15]
- The reaction proceeds via a ternary complex mechanism involving the enzyme, 2-aminophenol, and vinyl acetate.[15]

## Biological Activity and Signaling Pathways

While its isomer, paracetamol, is known for its analgesic properties mediated via COX inhibition and metabolites acting on cannabinoid receptors, **2-acetamidophenol** has demonstrated distinct activities.[16][17]

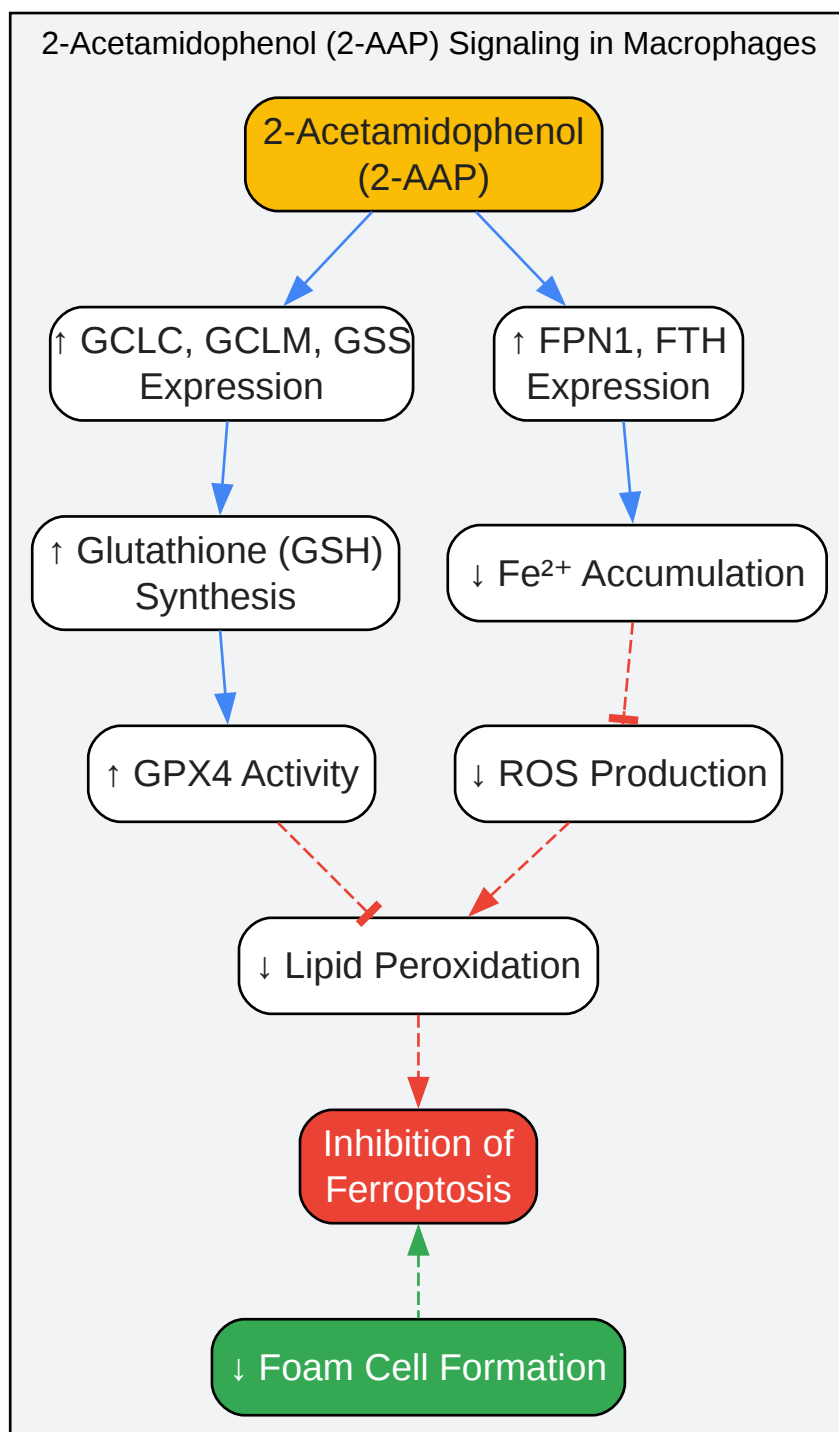
## Anti-Atherosclerotic Effects via Ferroptosis Regulation

Recent studies have shown that **2-acetamidophenol** can suppress the progression of atherosclerosis.[5] This effect is primarily attributed to its ability to modulate the ferroptosis and glutathione metabolic pathways.[5][6]

Mechanism of Action:

- **Inhibition of Foam Cell Formation:** **2-Acetamidophenol** inhibits the phagocytosis of oxidized low-density lipoprotein (ox-LDL) by macrophages, a critical step in the formation of foam cells which contribute to atherosclerotic plaques.[6]
- **Reduction of Oxidative Stress:** It reduces the accumulation of intracellular reactive oxygen species (ROS) and ferrous ions ( $\text{Fe}^{2+}$ ).[6]

- **Upregulation of Glutathione System:** The compound enhances the activity of glutathione peroxidase 4 (GPX4) and upregulates the expression of genes involved in glutathione (GSH) synthesis (e.g., GCLC, GCLM, GSS).[6]
- **Iron Homeostasis:** It also increases the expression of iron transport genes like FPN1 and FTH, helping to maintain iron homeostasis and prevent the iron-dependent lipid peroxidation characteristic of ferroptosis.[6]

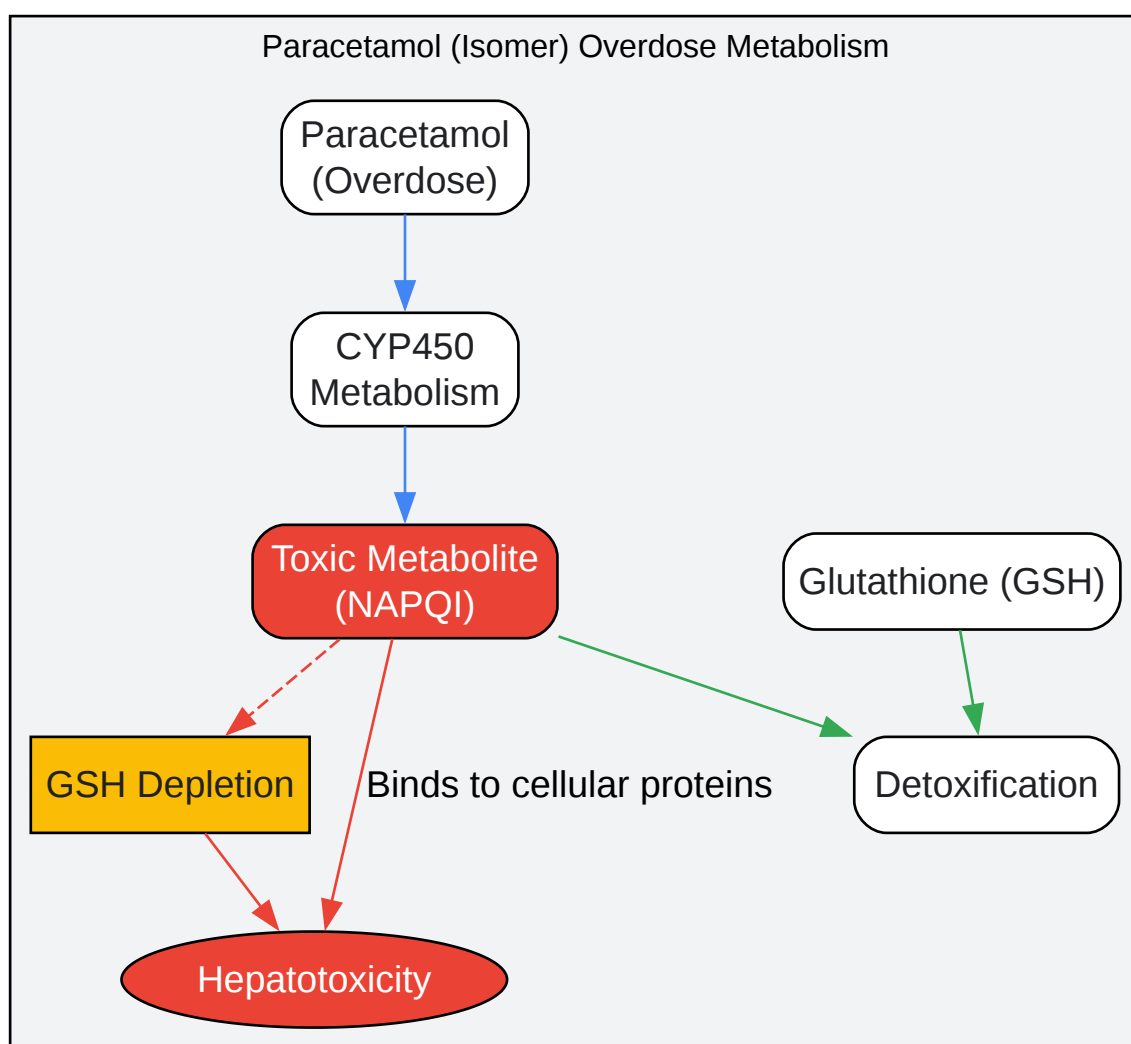


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Caption: 2-AAP pathway inhibiting ferroptosis and foam cell formation.

## Context: Paracetamol Toxicity and Glutathione

To understand the importance of the glutathione pathway, it is useful to consider the toxicology of its isomer, paracetamol. In paracetamol overdose, the normal metabolic pathways (glucuronidation and sulfation) become saturated. This shunts metabolism towards the CYP450 pathway, producing a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is normally detoxified by glutathione. In an overdose, glutathione stores are depleted, allowing NAPQI to accumulate and cause severe liver damage.[18][19] The ability of **2-acetamidophenol** to upregulate the glutathione system is therefore of significant scientific interest.



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Caption: Simplified metabolic pathway of paracetamol overdose toxicity.

## Hazards and Toxicology

**2-Acetamidophenol** is classified as a hazardous substance.[7] It is harmful if swallowed and causes irritation to the eyes, skin, and potentially the respiratory system.[1][7][9] There is limited evidence of a carcinogenic effect.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be used when handling this compound.[7]

Hazard Type	GHS Classification & Statements	Reference(s)
Acute Oral Toxicity	Warning: H302 - Harmful if swallowed	[9]
Skin Irritation	Warning: H315 - Causes skin irritation	[1][9]
Eye Irritation	Warning: H319 - Causes serious eye irritation	[1][9]
Sensitization	May cause sensitization by skin contact	[7]
Carcinogenicity	Limited evidence of a carcinogenic effect	[7]
Specific Target Organ Toxicity	H335 - May cause respiratory irritation	[1]
Toxicology Data	Draize test, rabbit, eye: 500 mg/24H Mild	[8]

## Applications

The primary documented uses for **2-acetamidophenol** are:

- Chemical Intermediate: It serves as a raw material and intermediate in the synthesis of other industrial organic chemicals.[3]



- Research Chemical: Its distinct biological properties make it a compound of interest for research, particularly in the fields of inflammation and cardiovascular disease.[1][5]
- Reference Standard: It is used as a reference standard for impurity analysis in the manufacturing of acetaminophen (Paracetamol Impurity A).[4][20]

## Conclusion

**2-Acetamidophenol** (CAS 614-80-2) is more than just an isomer and impurity of paracetamol. It is a chemically and biologically active molecule with defined physical properties and hazards. Its synthesis is well-documented, and emerging research into its role in regulating critical cellular pathways, such as ferroptosis and glutathione metabolism, suggests potential therapeutic applications that warrant further investigation by the scientific and drug development communities. A thorough understanding of its properties and hazards is essential for its safe handling and for unlocking its full research potential.

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